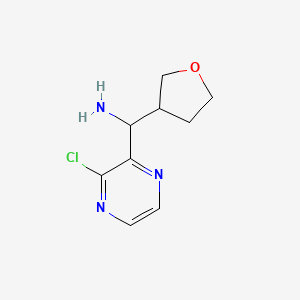
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine is a chemical compound that features a pyrazine ring substituted with a chlorine atom at the 3-position and a methanamine group attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine typically involves the following steps:
Formation of the pyrazine ring: Starting with a suitable precursor, such as 2-chloropyrazine, the pyrazine ring is formed through cyclization reactions.
Substitution reactions: The chlorine atom is introduced at the 3-position of the pyrazine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the methanamine group: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like sodium azide followed by reduction with lithium aluminum hydride.
Formation of the tetrahydrofuran ring: The tetrahydrofuran ring is synthesized through cyclization reactions involving diols and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch reactors: Where the reactions are carried out in a controlled environment with precise temperature and pressure control.
Continuous flow reactors: Offering advantages in terms of scalability and efficiency, where reactants are continuously fed into the reactor and products are continuously removed.
化学反応の分析
Types of Reactions
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) followed by reduction with hydrogen gas over a palladium catalyst.
Major Products
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazines with various functional groups.
科学的研究の応用
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or cellular signaling.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine: Lacks the tetrahydrofuran ring, making it less complex.
(3-Chloropyrazin-2-yl)(tetrahydrofuran-2-yl)methanamine: Similar structure but with a different position of the tetrahydrofuran ring.
(3-Chloropyrazin-2-yl)(tetrahydropyran-3-yl)methanamine: Contains a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine is unique due to the presence of both the pyrazine and tetrahydrofuran rings, which confer specific chemical and biological properties
特性
CAS番号 |
1184914-21-3 |
|---|---|
分子式 |
C9H12ClN3O |
分子量 |
213.66 g/mol |
IUPAC名 |
(3-chloropyrazin-2-yl)-(oxolan-3-yl)methanamine |
InChI |
InChI=1S/C9H12ClN3O/c10-9-8(12-2-3-13-9)7(11)6-1-4-14-5-6/h2-3,6-7H,1,4-5,11H2 |
InChIキー |
KQQZVUADJVEJOW-UHFFFAOYSA-N |
正規SMILES |
C1COCC1C(C2=NC=CN=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















